5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one
Overview
Description
5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one is an organic compound that belongs to the class of pyranones This compound features a pyran-4-one core substituted with a 3-fluorobenzyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one typically involves the following steps:
Formation of the Pyran-4-one Core: The pyran-4-one core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-diketone.
Introduction of the 3-Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-fluorobenzyl chloride and a suitable base.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often involving formaldehyde and a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyran-4-one core can be reduced to a dihydropyran using reducing agents like sodium borohydride.
Substitution: The fluorine atom in the 3-fluorobenzyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 5-[(3-carboxybenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one.
Reduction: 5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-dihydropyran.
Substitution: 5-[(3-substituted benzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one.
Scientific Research Applications
5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but may include inhibition of specific enzymes or interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-chlorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one
- 5-[(3-bromobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one
- 5-[(3-methylbenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one
Uniqueness
5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one is unique due to the presence of the fluorine atom in the benzyl group, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially improving its pharmacokinetic properties.
Properties
IUPAC Name |
5-[(3-fluorophenyl)methoxy]-2-(hydroxymethyl)pyran-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO4/c14-10-3-1-2-9(4-10)7-18-13-8-17-11(6-15)5-12(13)16/h1-5,8,15H,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZGVUYYWVMRRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=COC(=CC2=O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201186203 | |
Record name | 5-[(3-Fluorophenyl)methoxy]-2-(hydroxymethyl)-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201186203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865659-14-9 | |
Record name | 5-[(3-Fluorophenyl)methoxy]-2-(hydroxymethyl)-4H-pyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865659-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(3-Fluorophenyl)methoxy]-2-(hydroxymethyl)-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201186203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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